β‑Amino Acid Backbone Confers Proteolytic Stability Advantage Over α‑Amino Acid Comparator
Unlike the α‑amino acid analog Boc‑D‑4,4′‑biphenylalanine (CAS 128779‑47‑5), the target compound possesses a β‑amino acid backbone. Literature data demonstrate that incorporation of as little as 25–30 % β‑amino acid residues into a peptide sequence increases serum half‑life by several orders of magnitude relative to all‑α‑peptide counterparts due to resistance to peptidase cleavage [1]. In vitro enzymatic stability assays further show that β‑peptide bonds remain intact after 24 h exposure to pronase, trypsin, and elastase, whereas α‑peptide controls are fully degraded within 2 h under identical conditions [2].
| Evidence Dimension | Proteolytic half‑life of β‑amino acid‑containing peptides vs. α‑peptide analogs |
|---|---|
| Target Compound Data | Peptides incorporating β‑amino acid monomers (representative of the target building block) show >10‑fold increase in serum half‑life; resistant to pronase/trypsin/elastase for ≥24 h [2] |
| Comparator Or Baseline | All‑α‑peptide controls: serum half‑life typically <30 min in vitro; complete degradation by pronase/trypsin/elastase within 2 h [2] |
| Quantified Difference | Half‑life extension by several orders of magnitude; >12‑fold prolongation of intact peptide survival in enzymatic media [1][2] |
| Conditions | Human serum and isolated enzyme assays (pronase, trypsin, elastase); 37 °C, pH 7.4 [2] |
Why This Matters
Procurement of the β‑amino acid building block directly enables synthesis of peptide analogs with substantially prolonged metabolic stability, a property unachievable with the cheaper α‑amino acid comparator.
- [1] Cabrele, C.; Martinek, T. A.; Reiser, O.; Berlicki, Ł. Peptides Containing β‑Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. J. Med. Chem. 2014, 57, 9718–9739. https://doi.org/10.1021/jm5010896. View Source
- [2] Ahmed, S.; Kaur, K. The Proteolytic Stability and Cytotoxicity Studies of l‑Aspartic Acid and l‑Diaminopropionic Acid derived β‑Peptides and a Mixed α/β‑Peptide. Chem. Biol. Drug Des. 2009, 73, 545–552. https://doi.org/10.1111/j.1747-0285.2009.00803.x. View Source
